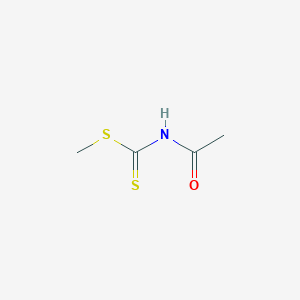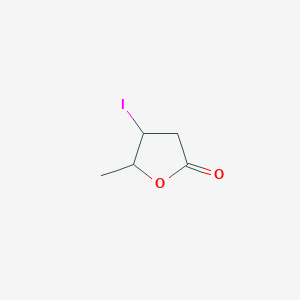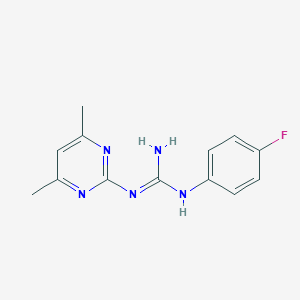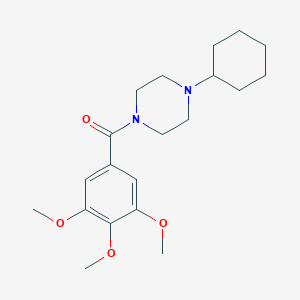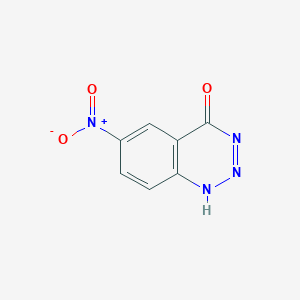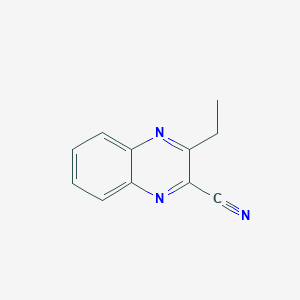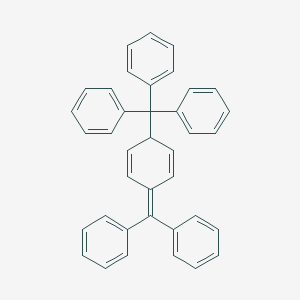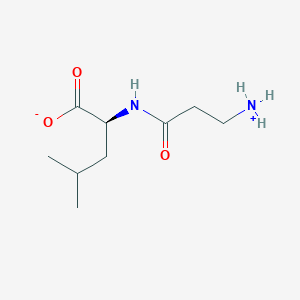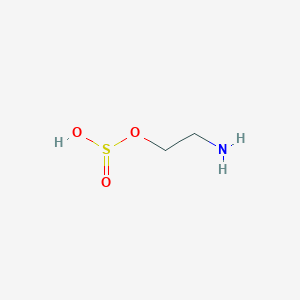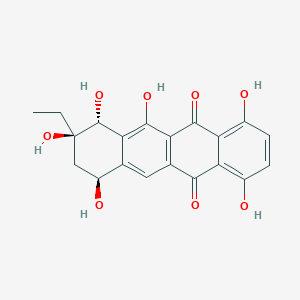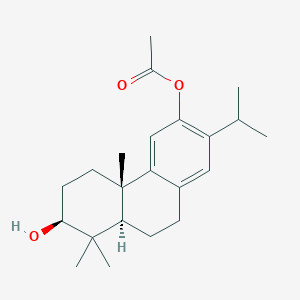
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetate, also known as Oxyresveratrol, is a natural compound found in mulberry and grape plants. It has been the subject of scientific research due to its potential health benefits. Oxyresveratrol is a polyphenolic compound with antioxidant, anti-inflammatory, and anti-cancer properties.
作用機序
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol exerts its effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
生化学的および生理学的効果
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can help protect against chronic diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been found to have neuroprotective effects, as it can protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
The advantages of using (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol in lab experiments include its natural origin, its antioxidant and anti-inflammatory properties, and its potential health benefits. However, there are also limitations to using (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol in lab experiments. These include the difficulty in synthesizing the compound, the potential for variability in plant extraction, and the need for further research to fully understand its mechanisms of action.
将来の方向性
There are many future directions for research on (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol. These include investigating its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is also needed to fully understand its mechanisms of action and to develop more efficient methods for synthesizing the compound. Additionally, research is needed to determine the optimal dosage and administration of (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol for its potential health benefits.
合成法
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and plant extraction. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Plant extraction involves isolating the compound from natural sources. The most common method for synthesizing (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol is through plant extraction, as it is a natural compound found in plants.
科学的研究の応用
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been the subject of scientific research due to its potential health benefits. Studies have shown that (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has antioxidant properties, which can help protect against oxidative stress and reduce inflammation. It has also been found to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, (2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acetol has been shown to have neuroprotective effects, as it can protect against neuronal damage and improve cognitive function.
特性
CAS番号 |
18326-14-2 |
|---|---|
製品名 |
(2S)-1,2,3,4,4a,9,10,10aalpha-Octahydro-1,1,4abeta-trimethyl-7-(1-methylethyl)-2beta,6-phenanthrenediol 6-acet |
分子式 |
C22H32O3 |
分子量 |
344.5 g/mol |
IUPAC名 |
[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-13(2)16-11-15-7-8-19-21(4,5)20(24)9-10-22(19,6)17(15)12-18(16)25-14(3)23/h11-13,19-20,24H,7-10H2,1-6H3/t19-,20-,22+/m0/s1 |
InChIキー |
JPLKJZITCWNMDO-JAXLGGSGSA-N |
異性体SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C |
正規SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)OC(=O)C |
同義語 |
(2S)-1,2,3,4,4a,9,10,10aα-Octahydro-1,1,4aβ-trimethyl-7-(1-methylethyl)-2β,6-phenanthrenediol 6-acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



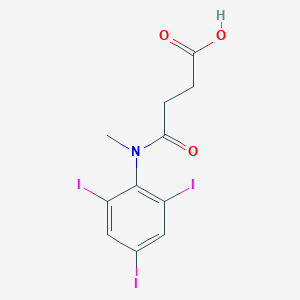

![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
